3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
説明
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include:
- 8-(3-Hydroxypropyl) chain: Introduces a polar group that may enhance solubility and influence metabolic stability.
- 1,7-Dimethyl groups: Reduce steric hindrance and modulate electronic properties of the core structure.
特性
IUPAC Name |
2-benzyl-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-11-23-15-16(20-18(23)22(13)9-6-10-25)21(2)19(27)24(17(15)26)12-14-7-4-3-5-8-14/h3-5,7-8,11,25H,6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVYKBSNQAAHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known by its chemical structure C19H21N5O3, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H21N5O3
- Molecular Weight : 353.41 g/mol
- CAS Number : 16615291
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:
- Cyclooxygenase Inhibition : Similar compounds have shown potential as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX-2 has been associated with analgesic and anti-inflammatory effects .
- ENPP1 Inhibition : Recent studies have identified imidazo derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. This pathway is essential for immune response modulation in cancer therapy .
Biological Activities
The biological activities of 3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be summarized as follows:
Case Study 1: Analgesic and Anti-inflammatory Activity
In a comparative study involving various imidazo derivatives, 3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited significant analgesic activity with a protective index comparable to standard NSAIDs like diclofenac. The compound showed a rapid onset of action with sustained effects over several hours .
Case Study 2: ENPP1 Inhibition and Cancer Therapy
A study focusing on the modulation of the cGAS-STING pathway highlighted the potential of imidazo derivatives in enhancing antitumor immunity. The compound demonstrated an IC50 value indicating potent inhibition of ENPP1 activity, thus promoting an enhanced immune response against cancer cells .
類似化合物との比較
Pharmacokinetic and Functional Differences
- Hydroxypropyl vs. Piperazinylalkyl Chains : The target compound’s 8-(3-hydroxypropyl) group may confer better aqueous solubility compared to lipophilic piperazinyl chains (e.g., in 3i or AZ-853). However, this could reduce metabolic stability, as seen in compounds with polar substituents .
- Benzyl vs. Phenethyl/Butyl Groups : The 3-benzyl substitution in the target compound likely enhances blood-brain barrier penetration relative to 3-phenethyl () or 3-butyl (CB11) groups, which may prioritize peripheral targets .
- Fluorinated vs. Non-Fluorinated Aromatic Rings: Fluorophenyl or trifluoromethyl groups (e.g., in AZ-861) increase electronegativity and receptor-binding affinity, whereas the target compound’s benzyl group offers moderate lipophilicity without halogen-driven effects .
Therapeutic Implications
- CNS Disorders : Compounds with fluorophenyl-piperazine chains (e.g., 3i, AZ-853) show promise for depression, while the target compound’s hydroxypropyl group may limit CNS efficacy unless paired with active transport mechanisms .
- Cancer : CB11’s PPARγ agonism highlights the scaffold’s adaptability for oncology, though the target compound’s substituents lack direct evidence for anti-cancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
